molecular formula C19H18N6O7 B11554333 4-{[(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanoyl]amino}benzamide

4-{[(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}butanoyl]amino}benzamide

Cat. No.: B11554333
M. Wt: 442.4 g/mol
InChI Key: AMUDSLDSRYKNAI-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. It contains a 2,4-dinitrophenyl group, which is a benzene ring with two nitro substituents at positions 2 and 4. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE typically involves the condensation of 2,4-dinitrophenylhydrazine with appropriate aldehydes or ketones. The reaction is carried out in an acidic medium under reflux conditions to achieve high yields . The process involves the formation of a hydrazone intermediate, which is then further reacted to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, acids, and reducing agents like sodium borohydride. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure high yields and purity .

Major Products

The major products formed from these reactions include various hydrazone derivatives and reduced forms of the compound. These products can be further utilized in different chemical and biological applications .

Scientific Research Applications

4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE involves its interaction with specific molecular targets. The 2,4-dinitrophenyl group can form strong interactions with proteins and other biomolecules, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 2,4-dinitrophenylhydrazine and related hydrazones. These compounds share structural similarities and often exhibit comparable reactivity and biological activities .

Uniqueness

What sets 4-[(3E)-3-{[2-(2,4-DINITROPHENYL)ACETAMIDO]IMINO}BUTANAMIDO]BENZAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H18N6O7

Molecular Weight

442.4 g/mol

IUPAC Name

4-[[(3E)-3-[[2-(2,4-dinitrophenyl)acetyl]hydrazinylidene]butanoyl]amino]benzamide

InChI

InChI=1S/C19H18N6O7/c1-11(8-17(26)21-14-5-2-12(3-6-14)19(20)28)22-23-18(27)9-13-4-7-15(24(29)30)10-16(13)25(31)32/h2-7,10H,8-9H2,1H3,(H2,20,28)(H,21,26)(H,23,27)/b22-11+

InChI Key

AMUDSLDSRYKNAI-SSDVNMTOSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CC(=O)NC2=CC=C(C=C2)C(=O)N

Canonical SMILES

CC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.